Coenzyme A trilithium dihydrate
Overview
Description
Coenzyme A trilithium dihydrate, also known as CoA Li3, is a compound with the molecular formula C21H37Li3N7O18P3S . It is a derivative of coenzyme A, a coenzyme known for its role in the synthesis and oxidation of fatty acids . The molecular weight of Coenzyme A trilithium dihydrate is 821.4 g/mol .
Molecular Structure Analysis
The molecular structure of Coenzyme A trilithium dihydrate is complex, with multiple functional groups. The InChI string representation of the molecule isInChI=1S/C21H36N7O16P3S.3Li.2H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;2*1H2/q;3*+1;;/p-3/t11-,14-,15-,16?,20-;;;;;/m1...../s1
. Chemical Reactions Analysis
Coenzyme A is involved in a large number of biochemical processes, functioning either as an activator of molecules with carbonyl groups or as a carrier of acyl moieties . It plays a central role in cell metabolism, post-translational modification, and gene expression .Scientific Research Applications
S-trifluoroacetonyl-coenzyme A : This derivative is a competitive inhibitor of porcine heart citrate synthetase and forms complexes with alpha-cyclodextrin, offering insights into enzyme interactions (Yabusaki & Ballou, 1978).
Lipid Profile and Liver Enzyme Activity : Coenzyme Q10, another derivative, improves lipid profiles and liver enzyme activity in diabetic rats, demonstrating potential therapeutic applications (Ahmadvand & Ghasemi-Dehnoo, 2014).
Vitamin A Metabolism : Coenzyme A esters of retinoic acid are useful intermediates in studying vitamin A metabolism, providing insights into its synthesis and degradation (Kutner, Renstrøm, Schnoes, & DeLuca, 1986).
Targets for Antibacterial Drug Discovery : Advances in Coenzyme A biosynthesis reveal potential targets for antibacterial drug discovery and treatments for neurodegenerative disorders (Leonardi, Zhang, Rock, & Jackowski, 2005).
Biocatalysis : Alternative coenzymes can reduce costs and achieve different chemical reactivity in biocatalysis processes (Guarneri, van Berkel, & Paul, 2019).
Metabolic Diseases : 2,4-dihydroxybensoic acid (2,4DHB) rescues primary coenzyme Q deficiency due to COQ7 mutations, offering potential benefits for patients with inherited metabolic diseases (Freyer et al., 2015).
Enzyme Catalysis : Coenzyme B12-dependent enzymes, such as diol dehydratase, catalyze various reactions, indicating diverse mechanisms in enzyme catalysis (Shibata, 2004).
Synthesis of ATP : Trilithium succinyl phosphate, a related compound, can synthesize ATP from ADP, with varying rates depending on temperature, pH, and reactant concentration (Hildebrand & Spector, 1969).
Safety And Hazards
properties
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N7O16P3S.3Li.2H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;2*1H2/q;3*+1;;/p-3/t11-,14-,15-,16?,20-;;;;;/m1...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMAJVUGLWJGOO-JVQAMNNVSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37Li3N7O18P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046729 | |
Record name | Coenzyme A trilithium dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coenzyme A trilithium dihydrate | |
CAS RN |
102778-59-6 | |
Record name | Coenzyme A trilithium dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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